molecular formula C3H9Cl2NO B601340 2-Amino-3-chloropropan-1-ol hydrochloride CAS No. 54798-73-1

2-Amino-3-chloropropan-1-ol hydrochloride

Cat. No.: B601340
CAS No.: 54798-73-1
M. Wt: 146.02
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Description

Significance of Amino Alcohols in Organic Synthesis and Pharmaceutical Chemistry

The importance of amino alcohols is underscored by their widespread presence in biologically active molecules and their use as versatile synthetic precursors. um.edu.my In organic synthesis, they serve as crucial building blocks for the construction of more complex molecules. Their ability to act as chiral auxiliaries and ligands is pivotal in asymmetric synthesis, enabling the stereoselective production of desired enantiomers. um.edu.my

In the realm of pharmaceutical chemistry, amino alcohols are a common structural motif found in a vast number of natural products and medicinal agents. um.edu.my Their derivatives are investigated for a range of biological activities. For instance, many β-amino alcohols are key intermediates in the preparation of various bioactive compounds. The development of new synthetic methodologies to access amino alcohols, such as the amination of epoxides, continues to be an active area of research, highlighting their sustained importance. organic-chemistry.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-chloropropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClNO.ClH/c4-1-3(5)2-6;/h3,6H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHNYWJQMBIRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategic Pathways

Stereoselective Synthesis Approaches to 2-Amino-3-chloropropan-1-ol (B11925045) Hydrochloride

The synthesis of enantiomerically pure 2-amino-3-chloropropan-1-ol hydrochloride is a significant challenge in organic chemistry. The presence of two stereocenters means that precise control over the reaction pathways is necessary to obtain the desired stereoisomer. Methodologies to achieve this include using chiral precursors, kinetic resolution, and biocatalysis.

Synthesis from Chiral Epichlorohydrin (B41342) Precursors

Chiral epichlorohydrin is a widely utilized and valuable precursor for the synthesis of various chiral C-3 building blocks, including 2-amino-3-chloropropan-1-ol. Its readily available enantiopure forms, (R)- and (S)-epichlorohydrin, provide a direct route to the desired stereochemistry in the final product.

A primary strategy involves the nucleophilic ring-opening of the epoxide ring of epichlorohydrin. rsc.org This reaction is a classic method for creating β-amino alcohols. rsc.org When an amine or a surrogate acts as the nucleophile, it typically attacks the less sterically hindered terminal carbon of the epoxide. mdpi.com

A common approach is the reaction with an azide (B81097) source, such as sodium azide, followed by the reduction of the resulting azido (B1232118) alcohol. For instance, (R)-epichlorohydrin can be converted to (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, which then undergoes substitution with sodium azide. The subsequent reduction of the azide group yields the corresponding amine. Another direct method involves the reaction of epichlorohydrin with aqueous ammonia (B1221849). google.com Under specific temperature conditions, ammonia first displaces the chlorine atom, and then another ammonia molecule opens the oxirane ring, leading to the formation of diamino propanol (B110389) structures. google.com To achieve high regioselectivity, various catalysts and reaction conditions have been explored, including metal-free protocols using acetic acid to mediate the reaction. rsc.org

Table 1: Examples of Nucleophilic Ring-Opening Strategies

Precursor Nucleophile/Reagent System Key Transformation Reference
(R)-Epichlorohydrin 1. Acetone, BF₃·OEt₂ 2. NaN₃ 3. Zn/NH₄Cl Protection, Azidation, Reduction
Epichlorohydrin Aqueous Ammonia Direct Amination & Ring-Opening google.com
Epichlorohydrin Various Amines / Acetic Acid Metal-free ring-opening rsc.org

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com After establishing the desired chirality, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. researchgate.net

While direct examples for the synthesis of this compound using this method are not prevalent, the principle is widely applicable to its precursors. For example, an achiral substrate could be attached to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. These auxiliaries create a chiral environment, directing the diastereoselective formation of new stereocenters during reactions like alkylations or aldol (B89426) condensations. wikipedia.org The auxiliary would then be cleaved to reveal the enantiomerically enriched product. Sulfur-based chiral auxiliaries, such as 1,3-thiazolidine-2-thiones, have also gained popularity due to their high effectiveness. scielo.org.mx

A one-pot synthesis for a β-amino alcohol could involve, for example, an initial C-H bond hydroxylation followed by the reduction of a nitrile or amide group in the same pot. nih.gov Another advanced approach combines different catalytic systems, such as organocatalysis and biocatalysis, in a sequential cascade. chemrxiv.org For the synthesis of chiral 2-amino-3-chloropropan-1-ol, a hypothetical one-pot process could involve the ring-opening of epichlorohydrin, followed by an in-situ protection or derivatization step to ensure the retention of chiral purity before final workup.

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. wikipedia.org It relies on the difference in reaction rates between two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. wikipedia.org

This method is highly effective for producing enantioenriched halohydrins similar in structure to 2-amino-3-chloropropan-1-ol. A notable example is the kinetic resolution of racemic 3-aryloxy-1-halogenopropan-2-ols using commercial immobilized lipases, such as Lipozyme® TL and Novozym® 435. researchgate.net In these resolutions, an acyl donor like vinyl acetate (B1210297) is used, and the enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiopure alcohol. researchgate.net This enzymatic approach can achieve very high enantiomeric excess (ee) for both the product and the remaining starting material. researchgate.net

Table 2: Data from Kinetic Resolution of a Halohydrin Precursor

Enzyme Acyl Donor Enantioselectivity Ratio (E) Resulting Enantiomeric Excess (ee) Reference
Lipozyme® TL Vinyl Acetate 64 to 99 89–99% researchgate.net

Biocatalytic Approaches in Stereoselective Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. chemrxiv.org For the synthesis of chiral amino alcohols, lipases and other enzymes have proven to be exceptionally useful.

One major biocatalytic strategy is the hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin. researchgate.net Using a chiral catalyst system, one enantiomer of epichlorohydrin is selectively hydrolyzed to the corresponding (R)-3-chloro-1,2-propanediol, leaving the unreacted (S)-epichlorohydrin in high enantiopuric form. researchgate.net Both of these chiral products can serve as starting materials for further synthesis.

Another approach is the direct enzymatic ring-opening of epoxides with amines. mdpi.com Lipases can catalyze the aminolysis of epichlorohydrin, showing selectivity and providing a green alternative to traditional chemical methods. mdpi.com Furthermore, microorganisms can be used for the selective metabolism of one enantiomer from a racemic mixture of 3-chloro-1,2-propanediol, allowing for the isolation of the remaining pure enantiomer. researchgate.net

Racemic Synthesis Routes and Optimization

Racemic this compound can be efficiently prepared through several key transformations, including nucleophilic substitution on propanol derivatives and the aminolysis of halogenated alcohols.

Preparation via Nucleophilic Substitution on Propanol Derivatives

One of the most direct methods for the synthesis of 2-amino-3-chloropropan-1-ol is through the nucleophilic substitution of a suitable propanol derivative. A common starting material for this approach is 1,3-dichloropropan-2-ol. researchgate.net In this method, the less sterically hindered primary chloride is more susceptible to nucleophilic attack by an amine source, such as ammonia. The reaction is typically carried out under pressure and at elevated temperatures to facilitate the displacement of the chloride ion.

A key challenge in this approach is the potential for over-alkylation, where the initially formed primary amine can act as a nucleophile and react with another molecule of 1,3-dichloropropan-2-ol, leading to the formation of secondary and tertiary amine byproducts. Optimization of reaction conditions, such as controlling the stoichiometry of the reactants and the reaction time, is crucial to maximize the yield of the desired primary amine.

Aminolysis of Halogenated Alcohols

The ring-opening of epoxides, which are cyclic ethers and also classified as halogenated alcohols in the case of epichlorohydrin, with amines is a widely employed and efficient method for the synthesis of β-amino alcohols. google.comchemicalbook.com Epichlorohydrin is a readily available and highly reactive starting material for the synthesis of 2-amino-3-chloropropan-1-ol. The reaction involves the nucleophilic attack of an amine on one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of an amino alcohol.

The aminolysis of epichlorohydrin can be carried out using ammonia or a primary amine. When ammonia is used, it typically attacks the terminal carbon of the epoxide, yielding 1-amino-3-chloropropan-2-ol (B1208272). The regioselectivity of the ring-opening can be influenced by the nature of the amine and the reaction conditions. A one-pot method has been developed for the synthesis of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride, which involves the reaction of S-epichlorohydrin with benzylamine (B48309), followed by deprotection under acidic conditions. nist.gov

Starting MaterialAmineSolventConditionsProductYieldReference
(±)-EpichlorohydrinAnilineMethanol (B129727)Lipozyme TL IM, 35°C, 20 min1-chloro-3-(phenylamino)propan-2-ol85.2% google.com
S-EpichlorohydrinBenzylamineEthanol (B145695)Room Temperature, then conc. HCl, reflux(S)-1-amino-3-chloro-2-propyl alcohol hydrochlorideHigh nist.gov

Multi-Step Synthesis with Protecting Group Strategies

To circumvent issues such as over-alkylation and to achieve higher purity of the final product, multi-step synthetic routes employing protecting groups are often utilized. rsc.org A classic example is the Gabriel synthesis, which provides a reliable method for the preparation of primary amines. nih.gov

In the context of synthesizing 2-amino-3-chloropropan-1-ol, the Gabriel synthesis would involve the reaction of potassium phthalimide (B116566) with 1,3-dichloropropan-2-ol. The phthalimide group acts as a protected form of a primary amine, preventing over-alkylation. nih.govnih.gov The nitrogen in phthalimide is significantly less nucleophilic than a primary amine, thus the reaction stops after a single substitution. nih.gov The resulting N-(2-hydroxy-3-chloropropyl)phthalimide can then be deprotected, typically by treatment with hydrazine (B178648) (the Ing-Manske procedure) or by acidic or basic hydrolysis, to liberate the free primary amine, which is then converted to its hydrochloride salt.

Another protecting group strategy involves the use of benzylamine. nist.gov The benzyl (B1604629) group can be introduced via reductive amination or direct alkylation and is subsequently removed by catalytic hydrogenation, a process that is generally clean and efficient.

Catalyst Systems in the Synthesis of this compound

The efficiency and selectivity of the synthetic routes to this compound can be significantly enhanced by the use of catalyst systems. Lewis acids and transition metals play a pivotal role in key transformations such as epoxide ring-opening and functional group interconversions.

Lewis Acid Catalysis in Epoxide Ring-Opening Reactions

Lewis acids are highly effective in catalyzing the ring-opening of epoxides by amines. google.comnih.gov The Lewis acid coordinates to the oxygen atom of the epoxide, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack by the amine. This activation of the epoxide allows the reaction to proceed under milder conditions and often with improved regioselectivity.

A variety of Lewis acids have been employed for this purpose, including boron trifluoride etherate (BF₃·OEt₂) and various metal triflates. For instance, the reaction of (R)-epichlorohydrin with acetone, a step in a multi-step synthesis of a related amino alcohol, is catalyzed by BF₃·OEt₂. researchgate.net Aluminum-based Lewis acids have also been shown to be efficient catalysts for the ring-opening of epoxides with aromatic and aliphatic amines, affording β-amino alcohols in high yields. nih.gov

EpoxideAmineCatalystSolventConditionsYieldReference
Cyclohexene oxideAnilinePhCNAl(OC(CF₃)₂PhCH₃)₃ (1 mol%)Solvent-freeRoom Temperature, 10 min70% nih.gov
(R)-EpichlorohydrinAcetoneBoron trifluoride etherate-40°C- researchgate.net

Transition Metal Catalysis for Functional Group Interconversions

Transition metal catalysis offers powerful tools for the formation of carbon-nitrogen bonds, a key step in the synthesis of amines. acs.org While direct applications to the synthesis of this compound are not extensively documented in readily available literature, the principles of transition metal-catalyzed amination are highly relevant.

Rhodium-based catalysts have demonstrated remarkable versatility in promoting the oxidation of aliphatic C-H centers for both intra- and intermolecular amination reactions. nih.govnih.gov These methods often involve the use of a nitrene source, which is generated in situ and then undergoes a C-H insertion reaction. For example, rhodium(III)-catalyzed enantioselective sp³ C-H amidation has been used to synthesize β-amino alcohol derivatives. researchgate.net

Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, provide another avenue for C-N bond formation. nih.gov These reactions typically involve the coupling of an aryl or alkyl halide with an amine in the presence of a copper catalyst. Copper(I) iodide, in combination with a suitable ligand, has been used to catalyze the amination of alkenyl halides. While this specific reaction is on a different substrate, the underlying principle of copper-catalyzed amination of a carbon-halogen bond could potentially be adapted for the synthesis of 2-amino-3-chloropropan-1-ol from a suitable precursor.

Palladium catalysts are also widely used for C-N cross-coupling reactions (Buchwald-Hartwig amination). The hydrogenation of imines, formed from the condensation of an aldehyde or ketone with an amine, can be catalyzed by palladium on activated charcoal to produce amino alcohols. nist.gov

Catalyst SystemReaction TypeSubstrate TypeRelevance to SynthesisReference
Rhodium(III)C-H AmidationAliphatic C-H bondsPotential for direct amination of a propanol backbone nih.govresearchgate.netnih.gov
Copper(I)Amination of HalidesAlkenyl HalidesPotential for amination of the chloro-substituted carbon nih.gov
Palladium/CReductive AminationIminesCan be used to introduce the amino group after initial functionalization nist.gov

Reaction Condition Optimization for High Yield and Purity

The synthesis of this compound is a nuanced process where reaction conditions are meticulously controlled to maximize product yield and purity. The presence of multiple reactive functional groups—an amine, a hydroxyl group, and a chlorine atom—necessitates precise optimization of solvents, temperature, pressure, and pH to guide the desired transformations while preventing unwanted side reactions.

The choice of solvent is critical in the synthesis of this compound, as it influences reactant solubility, reaction rates, and the suppression of side reactions. Anhydrous solvents are often preferred to prevent hydrolysis of the chloro group.

Key considerations for solvent selection include:

Solubility: The solvent must effectively dissolve intermediates and reagents. Dichloromethane (DCM) is noted for ensuring high solubility of intermediates in certain stereoselective strategies.

Reactivity: The solvent should be inert under the reaction conditions. Protic solvents like ethanol may be used in specific steps, such as one-pot procedures involving epichlorohydrin, but aprotic solvents like acetonitrile, tetrahydrofuran (B95107) (THF), and DCM are common to avoid interference with reactive intermediates. evitachem.comgoogle.com

Side Reaction Suppression: Using anhydrous THF or DCM is a key strategy to suppress competing hydrolysis reactions.

Workup and Purification: Solvents like ethyl acetate are used during the workup phase to extract the product and separate the layers after acidification. guidechem.com

The following table summarizes the roles of various solvents in the synthesis of 2-Amino-3-chloropropan-1-ol and related intermediates.

SolventSynthetic StepPurpose & Effect on Reaction OutcomeReference
Dichloromethane (DCM) Stereoselective Synthesis / General SynthesisEnsures high solubility of intermediates; used to suppress hydrolysis.
Tetrahydrofuran (THF) Amination / AcylationAnhydrous THF is used to suppress hydrolysis and other side reactions. guidechem.com
Acetonitrile Ring-opening of epoxides / Industrial SynthesisA versatile solvent for various synthetic routes, including industrial applications. evitachem.comguidechem.combeilstein-journals.org
Ethanol One-pot SynthesisUsed as a solvent in methods starting from S-epichlorohydrin and benzylamine. google.com
Ethyl Acetate (EtOAc) Product WorkupUsed for extraction and separation of aqueous and organic layers following acidification. guidechem.com

Temperature and pressure are critical parameters that directly impact reaction kinetics, selectivity, and the stability of intermediates. Control is essential to achieve high yields and prevent racemization or degradation.

Low-Temperature Reactions: Many synthetic steps are conducted at low temperatures to control exothermic reactions and minimize side products. Amination steps are often run at 0–5°C. For stereoselective synthesis, temperatures as low as -20°C are used to prevent racemization, while other procedures involving acylation may start at -30°C before warming to 0°C. guidechem.com Microfluidic syntheses can achieve precise temperature control between -15°C and 5°C.

Elevated Temperatures: Certain reactions require heat to proceed at a practical rate. For example, the reaction of diphenylmethanone imine with a chiral epoxide is conducted at 60°C. guidechem.com A one-pot method involves a reflux step after the addition of concentrated hydrochloric acid. google.com Ammonolysis reactions, particularly those involving liquid ammonia, may be performed at high temperatures (50–200°C) and consequently require elevated pressure to maintain the ammonia in a liquid state. google.com

The table below outlines typical temperature ranges for key transformations.

Synthetic StepTemperature RangePurposeReference
Stereoselective Acylation -30°C to 0°CTo control reactivity and maintain stereochemical integrity. guidechem.com
Stereoselective Resolution -20°CTo prevent racemization.
Amination 0°C to 5°CTo reduce the rate of side reactions.
Ring-Opening of Epoxides -5°C to 85°CBroad range depending on the specific reagents and catalysts used. google.com
Ammonolysis 50°C to 200°CRequires high temperature (and pressure) to drive the reaction with ammonia. google.com
Deprotection / Salt Formation 60°C to RefluxTo facilitate the removal of protecting groups and formation of the hydrochloride salt. google.comguidechem.com

Control of pH is fundamental throughout the synthesis and workup of this compound. The pH determines the protonation state of the amino group, which in turn affects its reactivity and the stability of the final product.

The hydrochloride salt form of the compound is generally more stable and soluble than the free base. evitachem.com The synthesis is therefore often concluded with an acidification step. In one procedure, hydrochloric acid (HCl) is added to the reaction mixture to ensure the pH is below 4, which protonates the amino group and facilitates the formation and isolation of the desired hydrochloride salt. guidechem.com

Conversely, for subsequent synthetic transformations where the amino group needs to act as a nucleophile, the hydrochloride salt must be neutralized. guidechem.com This is typically achieved by adding a base, such as triethylamine (B128534), to deprotonate the ammonium (B1175870) salt and release the free amino alcohol structure. guidechem.com Neutralization with a saturated sodium bicarbonate solution is also a common step after certain reactions to quench acidity before extraction. beilstein-journals.org

The trifunctional nature of 2-Amino-3-chloropropan-1-ol makes it susceptible to several competing side reactions. Key strategies to minimize these include precise control over temperature and the use of anhydrous solvents.

Common side reactions include:

Intramolecular Cyclization: The proximity of the amino, hydroxyl, and chloro groups can lead to intramolecular cyclization, forming byproducts such as oxazolidinones.

Hydrolysis: The chlorine atom can be hydrolyzed to a hydroxyl group, particularly in the presence of water. Using anhydrous solvents like THF or DCM is a primary method to prevent this.

Elimination Reactions: The presence of both a hydroxyl group and a chlorine atom creates the potential for elimination reactions under certain conditions.

Oxidation: The amino and hydroxyl groups are susceptible to oxidation.

Maintaining low temperatures (e.g., 0–5°C during amination) is a crucial technique to reduce the rates of these competing pathways and enhance the purity of the final product.

Protecting group chemistry is essential for the selective synthesis of this compound. wikipedia.orglibretexts.org Because the molecule contains multiple reactive sites, protecting groups are employed to temporarily block one functional group (typically the amine) to allow a chemical transformation to occur at another site. organic-chemistry.org

Several strategies have been documented:

Phthalimide Group: In one approach, potassium phthalimide is used to introduce the nitrogen atom. The phthalimide group acts as a masked form of a primary amine, preventing the nitrogen from engaging in unwanted side reactions.

Benzyl Group: A common strategy involves reacting S-epichlorohydrin with benzylamine. google.com The benzyl group protects the amine during the initial nucleophilic attack on the epoxide. This protecting group can be subsequently removed to yield the primary amine hydrochloride. google.com

Imines: Diphenylmethanone imine (a benzophenone (B1666685) imine) can be used to protect the amino group. The imine is formed and then reacted with a chiral epoxide. The protecting group is later removed by acidic hydrolysis with HCl, which simultaneously forms the final hydrochloride salt. guidechem.com

Carbamates: While specific examples for this exact molecule are less detailed in the provided context, the conversion of an amine to a carbamate (B1207046) is a standard protection strategy that reduces the nucleophilicity of the amino group. organic-chemistry.org

The choice of protecting group depends on its stability under the planned reaction conditions and the ease with which it can be removed without affecting the rest of the molecule. organic-chemistry.org This is known as an orthogonal protecting group strategy. organic-chemistry.org

Mechanistic Investigations and Reaction Chemistry

Nucleophilic Substitution Reactions Involving the Chloro Moiety

The carbon-chlorine bond is the most labile site for nucleophilic attack. The electron-withdrawing nature of the chlorine atom polarizes the C-Cl bond, rendering the carbon atom electrophilic and susceptible to reaction with nucleophiles. quizlet.com

S_N1 and S_N2 Pathways in Chlorine Displacement

The displacement of the chloride leaving group in 2-Amino-3-chloropropan-1-ol (B11925045) can theoretically proceed via either a unimolecular (S_N1) or bimolecular (S_N2) nucleophilic substitution mechanism. However, the substrate's structure as a primary alkyl halide strongly favors the S_N2 pathway. gacariyalur.ac.in

S_N2 Pathway: This mechanism involves a backside attack on the electrophilic carbon by a nucleophile, proceeding through a single, concerted transition state. gacariyalur.ac.in The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For 2-Amino-3-chloropropan-1-ol, an external nucleophile attacks the carbon bearing the chlorine, leading to an inversion of stereochemistry if the carbon were chiral. Given that this is a primary halide, the steric hindrance is minimal, facilitating this pathway. gacariyalur.ac.in

S_N1 Pathway: This pathway involves the formation of a carbocation intermediate after the spontaneous departure of the leaving group. This mechanism is favored for tertiary, allylic, or benzylic halides that can form stable carbocations. shaalaa.com The primary carbocation that would be formed from 2-Amino-3-chloropropan-1-ol is highly unstable, making the S_N1 pathway energetically unfavorable under typical conditions.

Factors influencing the dominant pathway are summarized in the table below.

Table 1: Factors Favoring S_N1 vs. S_N2 Reactions for Halide Displacement
FactorFavors S_N1 PathwayFavors S_N2 PathwayRelevance to 2-Amino-3-chloropropan-1-ol
Substrate Structure Tertiary > SecondaryMethyl > Primary > SecondaryAs a primary halide, the S_N2 pathway is strongly favored. gacariyalur.ac.in
Nucleophile Weak nucleophiles (e.g., H₂O, ROH)Strong, unhindered nucleophiles (e.g., OH⁻, RO⁻, CN⁻)Reaction is efficient with strong nucleophiles. quizlet.com
Solvent Polar protic (e.g., water, ethanol)Polar aprotic (e.g., acetone, DMSO)Choice of solvent can be used to modulate reactivity.
Leaving Group Good leaving groups (weak bases) are required for both. (I⁻ > Br⁻ > Cl⁻ > F⁻)Chloride is a reasonably good leaving group. gacariyalur.ac.in

Intramolecular Cyclization Pathways to Form Azetidines

One of the most significant reactions of 2-Amino-3-chloropropan-1-ol is its ability to undergo intramolecular nucleophilic substitution to form a four-membered heterocyclic ring system, an azetidine (B1206935). Specifically, treatment with a base deprotonates the ammonium (B1175870) group to liberate the free primary amine. This amine then acts as an intramolecular nucleophile, attacking the adjacent carbon and displacing the chloride ion to yield azetidin-3-ol. gacariyalur.ac.innih.gov

This cyclization is an example of a 4-exo-tet reaction, which is a favored ring-forming process according to Baldwin's rules. The reaction proceeds readily due to the proximity of the reacting centers. The formation of azetidine rings is a key step in the synthesis of various biologically active compounds. nih.gov Research on related systems, such as the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, demonstrates the utility of this general strategy for constructing azetidine scaffolds. nih.gov While catalyzed by a Lewis acid in that specific case, the fundamental principle of intramolecular nucleophilic attack by an amine to form the ring is analogous.

Transformations of the Amino and Hydroxyl Functional Groups

Beyond the reactivity of the chloro moiety, the amino and hydroxyl groups offer further sites for chemical modification, enabling the synthesis of a wide array of derivatives.

Oxidation Reactions of the Hydroxyl Group

The primary hydroxyl group in 2-Amino-3-chloropropan-1-ol can be selectively oxidized to yield either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. nih.gov

Oxidation to an Aldehyde: Using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or employing Swern or Dess-Martin periodinane oxidation conditions allows for the controlled conversion of the primary alcohol to 2-amino-3-chloro-propanal. Care must be taken to avoid over-oxidation.

Oxidation to a Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the primary alcohol directly to a carboxylic acid. mrcolechemistry.co.uk This reaction yields 2-amino-3-chloropropanoic acid. bldpharm.comchemicalbook.com The amino group typically requires protection (e.g., as an acetyl or Boc derivative) before subjecting the molecule to harsh oxidizing conditions to prevent unwanted side reactions.

Reduction Reactions of Intermediate Derivatives

Reduction reactions can be employed to transform derivatives of 2-Amino-3-chloropropan-1-ol.

Reduction of the Chloro Group: The carbon-chlorine bond can be reduced to a carbon-hydrogen bond. This transformation can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or with reducing agents like lithium aluminium hydride (LiAlH₄), although the latter would also reduce any intermediate carbonyls. This would form 2-aminopropan-1-ol.

Reduction of Carbonyl Intermediates: If the hydroxyl group is first oxidized to an aldehyde or ketone (in an isomeric structure), this carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). This two-step oxidation-reduction sequence can be useful for stereochemical manipulations or isotopic labeling.

Derivatization of the Amino Group (e.g., Acylation, Alkylation)

The primary amino group is nucleophilic and readily undergoes acylation and alkylation reactions. quizlet.comlibretexts.org These reactions are fundamental for creating more complex derivatives.

Acylation: The amino group reacts with acylating agents like acid chlorides or acid anhydrides in the presence of a base to form stable amide derivatives. masterorganicchemistry.com For example, reacting 2-Amino-3-chloropropan-1-ol with acetyl chloride would yield N-(3-chloro-1-hydroxypropan-2-yl)acetamide. This reaction is often used as a protecting strategy for the amine during other transformations. libretexts.org

Alkylation: The amino group can be alkylated by reaction with alkyl halides. This reaction can be difficult to control, often leading to a mixture of mono-, di-alkylated products, and even the quaternary ammonium salt, as the newly formed secondary amine can be more nucleophilic than the starting primary amine. quizlet.com To achieve selective mono-alkylation, reductive amination is often a more effective strategy.

Table 2: Common Derivatization Reactions of the Amino Group
Reaction TypeReagentFunctional Group FormedGeneral Conditions
Acylation Acid Chloride (R-COCl) or Anhydride (B1165640) ((RCO)₂O)AmidePresence of a non-nucleophilic base (e.g., pyridine, triethylamine). masterorganicchemistry.com
Alkylation Alkyl Halide (R'-X)Secondary/Tertiary Amine, Quaternary Ammonium SaltOften results in polyalkylation; excess ammonia (B1221849)/amine can favor primary amine product. quizlet.com
Sulfonylation Sulfonyl Chloride (R-SO₂Cl)SulfonamideReaction with reagents like tosyl chloride or mesyl chloride.

Rearrangement Reactions in Related Amino Alcohol Systems

In molecules containing functional groups in a 1,2-relationship, such as β-amino alcohols and their derivatives, rearrangement reactions are often facilitated by neighboring group participation (NGP). wikipedia.orgchem-station.com NGP, also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org This intramolecular interaction can significantly accelerate reaction rates and control stereochemical outcomes. chem-station.comresearchgate.net

For systems analogous to 2-Amino-3-chloropropan-1-ol, the most pertinent example of NGP involves the nitrogen atom's lone pair assisting in the displacement of a leaving group on the adjacent carbon. In the case of 2-Amino-3-chloropropan-1-ol, the amino group is positioned beta (β) to the carbon atom bearing the chlorine atom, a competent leaving group. Under appropriate conditions, typically upon generation of the free amine, the nitrogen atom can act as an internal nucleophile, attacking the carbon-chlorine bond. dalalinstitute.com

This intramolecular SN2-like attack results in the displacement of the chloride ion and the formation of a highly strained, three-membered cyclic intermediate known as an aziridinium (B1262131) ion . mdpi.comnih.govrsc.org The formation of this cyclic ion constitutes a molecular rearrangement, as the original bonding is altered before the final product is formed.

The resulting aziridinium ion is a reactive electrophile due to its significant ring strain and the positive charge on the nitrogen atom. mdma.chnih.gov It is readily attacked by external nucleophiles. This ring-opening reaction can proceed via attack at either of the two ring carbons.

Attack at the other ring carbon: If the nucleophile attacks the other carbon of the aziridinium ring, the final product will have a rearranged carbon-nitrogen skeleton compared to a direct substitution product.

This mechanistic pathway via an aziridinium intermediate is a hallmark of rearrangement reactions in β-haloamines and related amino alcohol systems. A similar, analogous reaction is the intramolecular cyclization of halohydrins in the presence of a base to form epoxides, where the oxygen of the alkoxide acts as the neighboring group. rsc.orgmasterorganicchemistry.com

Figure 1: Neighboring Group Participation and Aziridinium Ion Formation

Role of the Hydrochloride Salt in Reaction Kinetics and Selectivity

The hydrochloride salt form of 2-Amino-3-chloropropan-1-ol plays a crucial, controlling role in its chemical reactivity. As an amine salt, its behavior in reactions is fundamentally linked to the acid-base equilibrium that dictates the availability of the reactive free amine.

2-Amino-3-chloropropan-1-ol hydrochloride exists as an ammonium salt, with the nitrogen atom protonated (R-NH₃⁺). In aqueous solution, this protonated amine is in equilibrium with its conjugate base, the neutral free amine (R-NH₂). This equilibrium is governed by the acidity constant (pKa) of the ammonium ion and the pH of the medium.

The equilibrium can be represented as:

C₃H₈ClNO·HCl ⇌ C₃H₈ClNO + H⁺ + Cl⁻ (Protonated Amine) ⇌ (Free Amine)

The pKa value for protonated amines of this type is typically in the range of 9 to 10. indiana.edu For instance, the pKa of the structurally similar ethanolamine (B43304) is approximately 9.5. drugbank.com This means:

In acidic solutions (pH < pKa): The equilibrium lies far to the left. The predominant species is the protonated, non-nucleophilic ammonium ion.

In basic solutions (pH > pKa): The equilibrium shifts to the right. The concentration of the deprotonated, nucleophilic free amine increases significantly.

Therefore, the generation of the active free amine, which is necessary for the compound to act as a nucleophile (for example, in the rearrangement reactions described in section 3.3), requires the addition of a base to neutralize the hydrogen ion and shift the equilibrium.

Table 1: Species Distribution of 2-Amino-3-chloropropan-1-ol in Aqueous Solution at Different pH Values (Assuming pKa ≈ 9.5)
pH ConditionDominant SpeciesChemical FormRelative Nucleophilicity
Acidic (pH < 7)Protonated AmineR-NH₃⁺ Cl⁻Negligible
Neutral (pH ≈ 7)Protonated AmineR-NH₃⁺ Cl⁻Very Low
Basic (pH > 10)Free AmineR-NH₂High

The state of protonation directly determines the nucleophilic character of the amino group. The hydrochloride salt form is essentially a "protected" or latent version of the more reactive free amine. mdpi.com

Protonated Amine (R-NH₃⁺): In the hydrochloride salt, the nitrogen atom's lone pair of electrons is engaged in a bond with a proton. Lacking this available lone pair, the protonated amine is not nucleophilic and will not readily participate in nucleophilic substitution or addition reactions. masterorganicchemistry.comlibretexts.org

Free Amine (R-NH₂): Upon deprotonation with a base, the lone pair on the nitrogen atom is restored. This free amine is a potent nucleophile, capable of initiating reactions by attacking electrophilic centers. savemyexams.commedify.co

Consequently, the kinetics of any reaction involving the amino group as a nucleophile are highly dependent on the pH of the system. The reaction rate is directly proportional to the concentration of the free amine. By storing and handling the compound as a stable hydrochloride salt, its reactivity is suppressed. The reaction can be initiated controllably by adding a stoichiometric amount of base to generate the required nucleophilic free amine in situ.

Furthermore, the intrinsic nucleophilicity of the free amine is modulated by the other functional groups present. The chloro and hydroxyl groups are electron-withdrawing, which reduces the electron density on the nitrogen atom via an inductive effect. This makes the free amine of 2-Amino-3-chloropropan-1-ol less basic, and therefore less nucleophilic, than simple alkylamines like ethylamine. masterorganicchemistry.com

Table 2: Comparison of Reactivity based on Protonation State
FormStructureLone Pair AvailabilityReactivity as a NucleophileRole
Hydrochloride SaltR-NH₃⁺ Cl⁻NoInactiveStable precursor
Free AmineR-NH₂YesActiveReactive nucleophile

Stereochemical Aspects and Chiral Synthesis

Importance of Chiral Purity in Derivative Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical industry underscores the necessity of chiral purity in synthetic intermediates. The use of a single, specific enantiomer can lead to drugs with higher efficacy and fewer side effects. Isomeric impurities may possess undesirable toxicological or pharmacological properties, making their removal essential to guarantee the safety and effectiveness of the final active pharmaceutical ingredient. researchgate.net

A prominent example highlighting the importance of chiral purity is the use of (S)-1-Amino-3-chloro-2-propanol hydrochloride as a key intermediate in the synthesis of Linezolid. guidechem.com Linezolid is an oxazolidinone antibiotic effective against serious Gram-positive infections. guidechem.com The therapeutic activity of Linezolid is directly tied to its specific stereochemistry, which is imparted by the (S)-enantiomer of its precursor. Therefore, starting with chirally pure (S)-2-Amino-3-chloropropan-1-ol hydrochloride is critical for the successful synthesis of the drug. guidechem.com

Enantiomeric Control in Complex Molecule Construction

2-Amino-3-chloropropan-1-ol (B11925045) hydrochloride serves as a valuable component of the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure compounds used as starting materials for complex syntheses. nih.govresearchgate.net This approach, known as chiral pool synthesis, leverages the existing stereocenter of the starting material to control the formation of new stereocenters in the target molecule. nih.govresearchgate.net

By using either the (R)- or (S)-enantiomer of 2-Amino-3-chloropropan-1-ol hydrochloride, synthetic chemists can introduce a defined stereochemistry early in a reaction sequence. This inherent chirality directs the stereochemical outcome of subsequent transformations, a process known as substrate-controlled asymmetric induction. This strategy is highly efficient for creating optically active products with multiple stereocenters, avoiding the need for difficult chiral separations later in the synthesis. nih.govresearchgate.net

Resolution of Racemic Mixtures through Chemical and Enzymatic Methods

When a racemic mixture of this compound is produced, efficient methods are required to separate the two enantiomers. Both chemical and enzymatic resolution techniques have been successfully applied.

Chemical Resolution: Kinetic resolution is a common chemical method. This technique involves reacting the racemic mixture with a chiral resolving agent that reacts at different rates with each enantiomer. One such strategy for a related compound, 1-amino-3-chloropropan-2-ol (B1208272), utilizes (S)-(−)-α-methylbenzyl isocyanate. This reagent reacts preferentially with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate. Critical parameters for such a resolution include low temperature to prevent racemization and a suitable solvent like dichloromethane.

Enzymatic Resolution: Biotechnological processes offer a highly selective alternative for resolving racemic amino alcohols. google.com Enzymes, particularly lipases, can be used for the asymmetric hydrolysis of racemic esters derived from these compounds. The enzyme selectively catalyzes the hydrolysis of the ester of one enantiomer while leaving the other untouched. google.com For instance, in the resolution of racemic N-alkoxycarbonyl derivatives of 2-amino-1-alkanols, lipases from sources like Candida cylindracea or pancreatin (B1164899) can stereoselectively hydrolyze the ester of the (R)-form. google.com The resulting mixture of the hydrolyzed (R)-alcohol and the unreacted (S)-ester can then be easily separated.

Resolution MethodPrincipleKey Reagents/EnzymesSelectivity
Chemical (Kinetic) Differential reaction rates of enantiomers with a chiral agent. (S)-(−)-α-methylbenzyl isocyanate Achieves high enantiomeric excess (e.g., 99% ee for the (R)-isomer).
Enzymatic (Hydrolysis) Stereoselective hydrolysis of a racemic ester by an enzyme. google.comLipases (e.g., from Candida cylindracea, Pancreatin) google.comActs specifically on one enantiomer (e.g., the (R)-form). google.com

Asymmetric Induction in Reactions Utilizing this compound

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, guided by a chiral feature present in the substrate, reagent, or catalyst. Chiral pool molecules like this compound are classic examples of substrates that can induce asymmetry in reactions. nih.govresearchgate.net

When this chiral amino alcohol undergoes reactions at its amino or hydroxyl groups, its existing stereocenter can influence the approach of reagents. This steric hindrance or electronic guidance favors the formation of a new stereocenter with a specific configuration. This phenomenon is particularly relevant in "double asymmetric induction," where a chiral substrate reacts with a chiral reagent. researchgate.net The outcome depends on whether the inherent chiral preferences of the substrate and reagent are "matched" (leading to high diastereoselectivity) or "mismatched" (leading to lower selectivity). researchgate.net

For example, in the synthesis of more complex chiral structures, the amino group of this compound can be transformed into an imine and then subjected to nucleophilic addition. The stereocenter at C-2 would direct the nucleophile to attack one face of the imine preferentially, resulting in a product with a controlled stereochemistry at the newly formed chiral center. This substrate-controlled approach is a powerful tool for the efficient synthesis of enantiomerically pure natural products and pharmaceuticals. nih.govresearchgate.net

Applications As a Versatile Synthetic Building Block

Precursor in the Synthesis of Oxazolidinone Antibacterial Agents

The oxazolidinones are a significant class of synthetic antimicrobial agents, notable for their efficacy against multi-drug-resistant Gram-positive bacteria. globalresearchonline.netnih.gov These compounds feature a core 2-oxazolidone ring, a five-membered heterocycle containing both nitrogen and oxygen. globalresearchonline.net 2-Amino-3-chloropropan-1-ol (B11925045) hydrochloride, particularly its (S)-enantiomer, serves as a fundamental building block for constructing this heterocyclic system in several prominent antibacterial drugs. guidechem.com

Linezolid was the first oxazolidinone antibiotic to be approved for clinical use and is vital for treating serious infections caused by pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). guidechem.comnih.gov The synthesis of Linezolid heavily relies on (S)-1-Amino-3-chloro-2-propanol hydrochloride as a key chiral intermediate. guidechem.comgoogle.com

Research has also focused on creating analogues of Linezolid to improve potency and expand the spectrum of activity. nih.gov For instance, the morpholine (B109124) ring of Linezolid has been replaced with various substituted azabicyclo[3.1.0]hexyl ring systems, leading to compounds with activity comparable or superior to Linezolid. nih.gov The fundamental synthetic approach for these analogues often still utilizes the aminopropanol (B1366323) backbone to construct the essential oxazolidinone pharmacophore.

Oxazolidinone Agent Key Synthetic Intermediate Significance
Linezolid(S)-1-Amino-3-chloro-2-propanol hydrochlorideFirst-in-class drug for treating multi-drug-resistant Gram-positive infections. guidechem.comnih.gov
Linezolid Analogues(S)-1-Amino-3-chloro-2-propanol hydrochlorideDeveloped to enhance antibacterial potency and spectrum. nih.govgoogle.com
Eperezolid(S)-1-Amino-3-chloro-2-propanol hydrochlorideAn earlier oxazolidinone antibacterial agent.

Intermediate in the Preparation of β-Adrenergic Antagonists

β-Adrenergic antagonists, commonly known as beta-blockers, are a class of drugs widely used to manage cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias. nih.gov The characteristic chemical structure of many beta-blockers is a 1-aryloxy-3-amino-2-propanol framework.

2-Amino-3-chloropropan-1-ol hydrochloride provides the 3-carbon backbone (aminopropanol unit) essential for these molecules. A general synthetic pathway involves the reaction of a substituted phenol (B47542) (the "aryloxy" part) with an epoxide precursor, typically epichlorohydrin (B41342), to form a glycidyl (B131873) ether. This epoxide is then opened by an appropriate amine to introduce the amino side chain.

Alternatively, 2-amino-3-chloropropan-1-ol can be used more directly. After protection of the amino group, it can be reacted with a phenoxide. The subsequent deprotection and reaction with the desired alkyl or aryl group on the nitrogen atom yield the final beta-blocker. For example, the synthesis of betaxolol (B1666914) involves reacting its phenolic precursor with an activated aminopropanol derivative. tubitak.gov.tr Similarly, the synthesis of other beta-blockers like practolol (B1678030) and propranolol (B1214883) involves the coupling of a substituted phenoxy group with an aminopropanol side chain. nih.gov

Beta-Blocker Class General Structure Role of the Intermediate
AryloxypropanolaminesAr-O-CH₂-CH(OH)-CH₂-NH-RProvides the core propanolamine (B44665) backbone. nih.gov
BetaxololSpecific aryloxypropanolaminePrecursor for the 3-isopropylamino-propan-2-ol side chain. tubitak.gov.tr
PropranololNaphthalenyloxypropanolamineSource for the 3-amino-2-propanol unit.

Utilization in Estrogen Receptor Inhibitor Synthesis

Estrogen receptors (ERs) are key targets in the treatment of hormone-dependent cancers, particularly breast cancer. The development of compounds that can modulate or inhibit these receptors is a major focus of medicinal chemistry. This compound has been identified as a useful intermediate in the synthesis of certain estrogen receptor inhibitors.

The synthesis of these inhibitors can involve attaching the aminopropanol moiety to a core scaffold that recognizes the estrogen receptor, such as a steroidal framework like estradiol (B170435). nih.gov For example, novel estradiol derivatives have been created by coupling amino acids or peptides to the steroid backbone. nih.gov The aminopropanol unit can be used to introduce a polar side chain designed to interact with specific residues within the receptor's binding pocket, potentially leading to improved binding affinity or a modified pharmacological profile. Synthetic strategies may involve the preparation of steroidal 2-aminophenol (B121084) precursors followed by functional group interconversions to build more complex hybrid molecules. researchgate.net

Formation of Azetidine (B1206935) Derivatives and Related Heterocycles

Azetidines are four-membered nitrogen-containing heterocyclic rings that are considered privileged structures in medicinal chemistry due to their ability to impart conformational rigidity and improve pharmacokinetic properties. chemrxiv.org 2-Amino-3-chloropropan-1-ol and its derivatives are valuable starting materials for the synthesis of substituted azetidines, particularly azetidin-3-ols.

The primary strategy for synthesizing azetidines from 2-amino-3-chloropropan-1-ol involves an intramolecular cyclization reaction. The process leverages the nucleophilicity of the amino group and the electrophilicity of the carbon bearing the chlorine atom.

A common approach is the N-alkylation or N-arylation of the amino group, followed by base-induced ring closure. For instance, reacting epichlorohydrin with benzylamine (B48309) produces N-benzyl-3-amino-1-chloropropan-2-ol. google.com This intermediate, upon treatment with a base like triethylamine (B128534), undergoes intramolecular nucleophilic substitution where the nitrogen attacks the primary carbon, displacing the chloride and forming the 1-benzylazetidin-3-ol (B1275582) ring. google.com This method is efficient and has been used to prepare intermediates for various applications, including plant growth regulators. google.com Lewis acids can also catalyze the intramolecular aminolysis of related epoxy amines to yield azetidines. nih.gov

Reactant Key Transformation Product Reference
N-benzyl-3-amino-1-chloropropan-2-olBase-induced intramolecular cyclization1-benzylazetidin-3-ol google.com
cis-3,4-epoxy aminesLa(OTf)₃-catalyzed intramolecular aminolysisSubstituted azetidines nih.gov
1-arenesulfonylaziridinesReaction with dimethylsulfoxonium methylide1-arenesulfonylazetidines organic-chemistry.org

Synthesis of Other Bioactive Molecules and Fine Chemicals

The utility of this compound extends beyond the aforementioned classes into the synthesis of a variety of other bioactive compounds and fine chemicals. nih.gov

One notable example is its use in preparing immunosuppressive agents. The potent immunosuppressant Fingolimod (FTY720), used in treating multiple sclerosis, is a 2-substituted 2-aminopropane-1,3-diol derivative. Synthetic routes to Fingolimod and its analogues can utilize intermediates derived from aminopropanol structures. nih.gov

The compound also serves as a precursor for other heterocyclic systems. For example, it can be incorporated into the synthesis of 1,4-benzodiazepines, a class of compounds known for their anxiolytic and other central nervous system activities. mdpi.com Additionally, it can be used in multi-component reactions to build complex structures like 2-amino-3-cyano-4H-chromenes, which have shown potential as anticancer and antifungal agents. mdpi.com The reactivity of the amino and chloro-alcohol functionalities makes it a versatile starting point for constructing diverse molecular architectures. frontiersin.orgnih.govresearchgate.net

Diversification through Functional Group Interconversion

The chemical structure of this compound, featuring a primary amine, a secondary alcohol, and a primary alkyl chloride, offers multiple sites for chemical modification. This trifunctional nature makes it a highly versatile building block in organic synthesis, allowing for a wide range of transformations through functional group interconversions (FGIs). FGIs are processes that convert one functional group into another through reactions like substitution, oxidation, or reduction, enabling the synthesis of diverse and complex molecules. imperial.ac.uk The strategic manipulation of its reactive centers is key to its application in synthesizing various target compounds.

The primary functional groups available for interconversion in 2-Amino-3-chloropropan-1-ol are the hydroxyl (-OH), chloro (-Cl), and, after neutralization of the hydrochloride salt, the amino (-NH₂) group. guidechem.com These groups can be modified selectively or in tandem to create a variety of derivatives.

Interconversions of the Chloro Group

The primary alkyl chloride in 2-Amino-3-chloropropan-1-ol is susceptible to nucleophilic substitution, typically via an Sₙ2 mechanism. ub.eduvanderbilt.edu This allows for the displacement of the chlorine atom by a variety of nucleophiles to introduce new functionalities.

Synthesis of Azides: The chloro group can be displaced by an azide (B81097) anion (N₃⁻), a powerful nucleophile. This reaction introduces an azido (B1232118) group, which is a versatile precursor for other nitrogen-containing functionalities. For instance, the resulting azido alcohol can be subsequently reduced to yield a diamino alcohol. The conversion of halides or sulfonate esters to azides is a common synthetic strategy. vanderbilt.edu

Synthesis of 2,3-Diaminopropan-1-ol: Following the substitution of the chloro group with an azide, the resulting azido compound can be reduced to a primary amine. This two-step sequence effectively converts the alkyl chloride into an amino group, yielding 2,3-diaminopropan-1-ol. nih.gov This transformation highlights how FGI can be used to synthesize molecules with increased nitrogen content.

Interconversions of the Amino Group

The primary amino group, after being deprotonated from its hydrochloride salt form, serves as a potent nucleophile. guidechem.com It readily participates in reactions such as acylation and alkylation.

Acylation: The amine can be acylated using reagents like acetic anhydride (B1165640) or acyl chlorides. For example, reaction with acetic anhydride in the presence of a base like triethylamine yields the corresponding N-acetyl derivative. guidechem.com This is a common method for protecting the amino group or for building more complex amide structures.

Intramolecular Cyclization (Aziridine Formation): Under basic conditions, the amino group can act as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine. This internal Sₙ2 reaction results in the formation of a three-membered heterocyclic ring, yielding (aminomethyl)oxirane or its corresponding aziridine-2-methanol derivative after rearrangement. The formation of aziridines from haloamines is a well-established synthetic route. google.com Aziridine-2-methanol is a valuable precursor for bioactive compounds. google.com

Interconversions Involving Multiple Functional Groups

The true synthetic utility of 2-Amino-3-chloropropan-1-ol is often realized when multiple functional groups participate in a reaction sequence. The 1,2-amino alcohol motif is particularly important for the synthesis of various nitrogen- and oxygen-containing heterocycles.

Synthesis of Morpholine Derivatives: 1,2-amino alcohols are key starting materials for the synthesis of morpholines, which are six-membered heterocyclic compounds containing both an oxygen and a nitrogen atom. organic-chemistry.org Various synthetic methods can be employed, often involving reaction with a two-carbon electrophilic synthon that bridges the amino and hydroxyl groups to form the ring. While direct synthesis from 2-Amino-3-chloropropan-1-ol requires a multi-step approach, its core structure is embedded within many morpholine synthesis strategies. organic-chemistry.orgnih.govjocpr.com

The following table summarizes the key functional group interconversions possible with 2-Amino-3-chloropropan-1-ol.

Starting Functional Group Reagent(s) Resulting Functional Group Product Class Example Citation
Chloro (-Cl)Sodium Azide (NaN₃)Azido (-N₃)3-Azido-2-aminopropan-1-ol vanderbilt.edu
Azido (-N₃)Reducing Agent (e.g., H₂, Pd/C)Amino (-NH₂)2,3-Diaminopropan-1-ol vanderbilt.edunih.gov
Amino (-NH₂)Acetic Anhydride/BaseN-acetyl (-NHCOCH₃)N-(3-chloro-1-hydroxypropan-2-yl)acetamide guidechem.com
Amino (-NH₂) & Chloro (-Cl)BaseAziridine RingAziridine-2-methanol google.com
Amino (-NH₂) & Hydroxyl (-OH)Various (e.g., ethylene (B1197577) sulfate)Morpholine RingMorpholine derivatives organic-chemistry.org

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 2-Amino-3-chloropropan-1-ol (B11925045) hydrochloride in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular framework can be assembled.

One-dimensional (1D) NMR provides fundamental information about the chemical environment of the hydrogen and carbon atoms. In a typical ¹H NMR spectrum of 2-Amino-3-chloropropan-1-ol hydrochloride, distinct signals are expected for the protons of the chloromethyl (-CH₂Cl), aminomethine (-CH(NH₃⁺)-), and hydroxymethyl (-CH₂OH) groups. The integration of these signals corresponds to the number of protons in each environment (2:1:2), while the splitting patterns (multiplicity) reveal adjacent proton-proton (H-H) couplings, confirming the connectivity. Similarly, the ¹³C NMR spectrum would show three distinct signals corresponding to the three carbon atoms of the propanol (B110389) backbone.

To unambiguously assign these signals and confirm the molecular structure, advanced two-dimensional (2D) NMR experiments are employed. epfl.ch These experiments correlate signals from different nuclei, providing a more detailed structural map. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show cross-peaks connecting the protons of the -CH₂Cl group with the -CH(NH₃⁺)- proton, and the -CH(NH₃⁺)- proton with the protons of the -CH₂OH group, thus confirming the 3-chloro-1-ol substitution pattern on the 2-aminopropane backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation). emerypharma.com This allows for the definitive assignment of each carbon atom in the ¹³C spectrum based on the already assigned proton spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. They are predicted based on the analysis of similar structures.

PositionGroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D Correlations (Expected)
1-CH₂OH~3.8 - 4.0~62 - 65HSQC: C1COSY: H2HMBC: C2, C3
2-CH(NH₃⁺)-~3.5 - 3.7~53 - 56HSQC: C2COSY: H1, H3HMBC: C1, C3
3-CH₂Cl~3.9 - 4.1~45 - 48HSQC: C3COSY: H2HMBC: C1, C2

This compound possesses a single chiral center at the C2 position, meaning it can exist as two enantiomers (R and S). While standard NMR techniques confirm the constitution, specialized methods are required to determine the stereochemistry.

One common approach involves converting the enantiomers into diastereomers by reacting the compound with a chiral derivatizing agent. The resulting diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for their differentiation and quantification.

Another powerful NMR technique for determining relative stereochemistry in acyclic molecules is the Nuclear Overhauser Effect (NOE), which detects through-space interactions between protons that are close to each other. However, for a small and flexible molecule like this, conformational averaging can make NOE analysis complex. More advanced methods, such as the application of chiral solvating agents (e.g., chiral shift reagents), can also be used. ucl.ac.uk These agents form temporary complexes with the enantiomers, inducing differential chemical shifts in the ¹H NMR spectrum, which allows for the resolution of their signals. wordpress.com

Mass Spectrometry (MS) Techniques for Purity Assessment and Identification of Impurities

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound and its fragments.

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). chemicalbook.com This precision allows for the unambiguous determination of the elemental formula of the parent ion of 2-Amino-3-chloropropan-1-ol. Given the presence of chlorine, the isotopic pattern is a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion in the mass spectrum will appear as two peaks (M and M+2) separated by two m/z units, with a characteristic 3:1 intensity ratio, confirming the presence of a single chlorine atom. ucl.ac.uk

HRMS is also crucial for identifying unknown impurities by providing their exact elemental formulas, which is the first step toward structural elucidation.

For purity assessment and the analysis of trace-level impurities, MS is often coupled with a separation technique like liquid chromatography (LC), in a method known as LC-MS. chimia.ch LC separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. This is particularly useful for identifying impurities from the synthesis process, such as unreacted starting materials, by-products, or degradation products that may form during storage. nih.gov

Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity. enovatia.com In this technique, a specific parent ion (e.g., the molecular ion of an impurity) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint that can be used to confirm the identity of known impurities or to deduce the structure of unknown ones. For 2-Amino-3-chloropropan-1-ol, common fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O), hydrogen chloride (HCl), or the cleavage of the carbon-carbon bonds. miamioh.edu

Table 2: Potential Impurities and their Analysis by LC-MS/MS

Potential ImpurityOriginAnalytical Approach
Dihydroxy-aminopropaneDehalogenationLC separation followed by MS detection of the correct molecular weight. MS/MS fragmentation would lack chlorine-containing fragments.
Dichloro-aminopropanolOver-chlorinationLC separation and MS detection of the M, M+2, and M+4 isotope pattern characteristic of two chlorine atoms.
Starting materialsIncomplete reactionLC retention time and MS/MS fragmentation pattern matching with authentic standards.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. A broad band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group and the N-H stretching of the ammonium (B1175870) group, likely broadened due to hydrogen bonding. nih.govresearchgate.net C-H stretching vibrations from the alkyl backbone would appear just below 3000 cm⁻¹. The spectrum would also feature C-O stretching vibrations (around 1050-1150 cm⁻¹) and N-H bending vibrations (around 1500-1600 cm⁻¹). The C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹. docbrown.info This fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bending and skeletal vibrations unique to the molecule.

Raman spectroscopy provides complementary information. While O-H and N-H bonds give weak Raman signals, the C-C and C-Cl bonds would produce more distinct peaks, aiding in the analysis of the molecular backbone. Subtle shifts in the positions of IR and Raman bands can provide insights into the conformational preferences of the molecule in the solid state or in different solvents, as different conformers can give rise to slightly different vibrational frequencies.

Table 3: Predicted Key Vibrational Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3500O-H / N-H stretch (broad)-OH / -NH₃⁺
2850 - 3000C-H stretchAlkyl CH, CH₂
1500 - 1600N-H bend-NH₃⁺
1050 - 1150C-O stretchC-OH
600 - 800C-Cl stretchC-Cl

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for real-time monitoring of chemical reactions, offering insights into reaction kinetics and the formation of intermediates or by-products. While this compound itself does not possess strong chromophores in the standard UV-Vis range (200-800 nm), its utility in reaction monitoring often arises from the transformation of other reactants or the formation of products that do absorb UV or visible light.

For instance, in a synthetic route where a chromophoric protecting group is cleaved to yield the amino alcohol, the disappearance of the protecting group's characteristic absorbance can be tracked over time. Conversely, if this compound reacts to form a conjugated system or a derivative with a significant chromophore, the appearance of a new absorbance peak can signify reaction progress.

The monitoring process typically involves:

Identification of a suitable wavelength: A wavelength where a reactant, product, or by-product exhibits significant and unique absorbance is selected.

Creation of a calibration curve: The relationship between absorbance and concentration of the species of interest is established.

Real-time measurement: The absorbance at the chosen wavelength is recorded at regular intervals throughout the reaction.

This data allows for the determination of reaction rates and can indicate the completion of the reaction, ensuring optimal yield and purity of the desired product.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity of this compound, separating it from starting materials, by-products, and enantiomeric impurities.

The presence of a chiral center in this compound necessitates the use of chiral High-Performance Liquid Chromatography (HPLC) to separate and quantify its enantiomers. The determination of enantiomeric excess (e.e.) is critical as different enantiomers can exhibit distinct pharmacological activities.

A typical chiral HPLC method involves a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of amino alcohols. man.ac.uk The method requires careful optimization of the mobile phase composition, which typically consists of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695).

Illustrative Chiral HPLC Method Parameters and Findings:

ParameterValue
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C
Retention Time (R)-enantiomer 8.5 min
Retention Time (S)-enantiomer 10.2 min
Resolution (Rs) > 2.0
Enantiomeric Excess (e.e.) Typically >99% for enantiomerically pure batches

This table presents representative data for a hypothetical chiral HPLC separation of this compound enantiomers.

The baseline separation of the two enantiomers, as indicated by a resolution value greater than 1.5, allows for accurate quantification and the determination of the enantiomeric purity of the sample.

Gas Chromatography (GC) is a powerful technique for the detection and quantification of volatile organic compounds. In the context of this compound synthesis, GC is primarily used to identify and measure residual solvents and volatile by-products. The presence of these impurities can affect the quality and safety of the final product.

A common approach involves headspace GC, where the volatile components in a sample are partitioned into the gas phase before being injected into the GC system. This technique is particularly suitable for analyzing residual solvents from the manufacturing process. For less volatile by-products, derivatization may be employed to increase their volatility and improve their chromatographic behavior. ajrconline.org

Typical Volatile By-products and Residual Solvents Monitored by GC:

CompoundPotential SourceTypical Retention Time (min)
Methanol (B129727) Residual Solvent3.5
Ethanol Residual Solvent4.2
Isopropanol Residual Solvent4.8
1,3-Dichloropropan-2-ol Starting Material/By-product9.1
Epichlorohydrin (B41342) Starting Material/By-product7.5

This table provides illustrative examples of volatile impurities and their hypothetical retention times in a GC analysis.

The method is validated for specificity, linearity, accuracy, and precision to ensure reliable quantification of these impurities, which must be controlled within specified limits.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen, chlorine) in a pure sample of a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial validation of the compound's empirical formula and a strong indicator of its purity.

For this compound, the molecular formula is C₃H₉Cl₂NO. The theoretical elemental composition is calculated based on the atomic masses of its constituent elements.

Theoretical vs. Experimental Elemental Analysis Data:

ElementTheoretical Mass % (for C₃H₉Cl₂NO)Experimental Mass % (Typical)
Carbon (C) 24.68%24.65 ± 0.3%
Hydrogen (H) 6.22%6.25 ± 0.3%
Chlorine (Cl) 48.55%48.50 ± 0.3%
Nitrogen (N) 9.59%9.55 ± 0.3%
Oxygen (O) 10.96%10.90 ± 0.3%

The experimental values are representative and would be expected to fall within a narrow range of the theoretical values for a pure sample.

A close correlation between the experimental and theoretical values provides strong evidence for the correct elemental composition and, by extension, the identity and purity of the this compound sample.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. ucl.ac.uk For 2-Amino-3-chloropropan-1-ol (B11925045) hydrochloride, DFT calculations can provide fundamental insights into its geometry and electronic properties. researchgate.net

Conformational Analysis and Energy Landscapes

The presence of multiple rotatable bonds in 2-Amino-3-chloropropan-1-ol hydrochloride gives rise to various possible conformations. Conformational analysis using DFT can identify the most stable three-dimensional arrangements of the molecule. By systematically rotating the dihedral angles of the C-C, C-N, C-O, and C-Cl bonds and calculating the corresponding energies, a potential energy surface can be mapped. This allows for the identification of local and global energy minima, which correspond to the most populated conformations at equilibrium. For similar amino alcohols, studies have shown the formation of stable cyclic dimers and the influence of intermolecular and intramolecular hydrogen bonding on conformational preference. nih.gov

Table 1: Illustrative Conformational Energy Data for this compound

ConformerDihedral Angle (N-C2-C1-O)Relative Energy (kcal/mol)
160° (gauche)0.00
2180° (anti)1.25
3-60° (gauche)0.15

Note: This table is illustrative and based on expected conformational preferences for similar small organic molecules. Actual values would be derived from specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The distribution of HOMO and LUMO densities would highlight the regions of the molecule that are electron-rich and electron-poor, respectively.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-8.5
LUMO1.2
HOMO-LUMO Gap9.7

Note: These are hypothetical values for illustrative purposes. The actual energies would be determined through DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, prone to electrophilic attack) and blue indicating areas of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.netwolfram.com For this compound, the MEP map would likely show a negative potential around the oxygen and chlorine atoms due to their high electronegativity, and a positive potential around the ammonium (B1175870) group. researchgate.netnih.gov This provides a visual guide to the molecule's reactive sites. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the delocalized molecular orbitals. uni-muenchen.dewikipedia.orgwisc.edu It localizes the wavefunction into orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. wikipedia.org For this compound, NBO analysis can quantify the delocalization of electron density through hyperconjugative interactions. These interactions, such as the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital, contribute to the molecule's stability. rsc.org The analysis can also provide insights into the nature of intramolecular hydrogen bonds and other non-covalent interactions. uni-muenchen.de

Table 3: Illustrative NBO Analysis of Key Interactions in this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(O)σ(C-C)2.5
σ(C-H)σ(C-Cl)1.8
LP(N)σ*(C-H)3.1

Note: This table presents hypothetical stabilization energies for illustrative purposes. Actual values are obtained from NBO calculations.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. winterschool.cc By calculating properties such as vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions, a theoretical spectrum can be generated that can be compared with experimental results. dergipark.org.trresearchgate.netnih.gov For this compound, DFT calculations can predict its infrared (IR) and Raman spectra. The calculated vibrational frequencies can be assigned to specific molecular motions, aiding in the interpretation of experimental spectra. Similarly, NMR chemical shifts for the ¹H and ¹³C nuclei can be calculated to assist in the structural elucidation of the molecule and its conformers. nih.gov

Table 4: Predicted Spectroscopic Data for this compound

Spectroscopic ParameterCalculated Value
C-Cl Stretch (IR)~750 cm⁻¹
O-H Stretch (IR)~3400 cm⁻¹
¹³C Chemical Shift (C-Cl)~50 ppm
¹H Chemical Shift (CH-OH)~4.0 ppm

Note: These are approximate values based on typical ranges for these functional groups and are intended for illustrative purposes. Precise values would be obtained from specific quantum chemical calculations.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to understand the intricate details of chemical reactions involving 2-Amino-3-chloropropan-1-ol. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer valuable insights into reaction pathways, the structures of transient intermediates, and the energetics of transition states that are often difficult or impossible to observe experimentally. A pivotal reaction of 2-Amino-3-chloropropan-1-ol is its intramolecular cyclization to form an aziridinium (B1262131) ion, a highly reactive intermediate that serves as a precursor in the synthesis of various nitrogen-containing compounds. researchgate.netrsc.org

Detailed computational analyses have been performed on analogous β-chloroamines to elucidate the mechanism of this crucial cyclization step. These studies reveal the geometry and energy associated with the transition state leading to the formation of the three-membered aziridinium ring. The process involves the nucleophilic attack of the amino group onto the carbon atom bearing the chlorine atom, with the chlorine atom acting as the leaving group.

Kinetic and computational investigations suggest that the formation of the aziridinium ion can be the rate-limiting step in subsequent reactions, such as asymmetric azidation. researchgate.net The stability and reactivity of the formed aziridinium ion are central to its synthetic utility. Computational models have been effectively used to study the stereospecific ring-opening of these ions by various nucleophiles. rsc.org These theoretical approaches have been instrumental in understanding the high regioselectivity and stereoselectivity observed in these reactions, which are vital for the synthesis of enantiomerically pure molecules. rsc.org

The characterization of the transition state for the formation of the aziridinium ion provides critical information about the reaction's feasibility and kinetics. For instance, DFT calculations on a similar β-chloroamine have quantified the key interatomic distances and the activation energy associated with this transformation.

Interactive Table of Calculated Transition State Properties for Aziridinium Ion Formation from a β-Chloroamine researchgate.net
ParameterValueUnitDescription
C-N Bond Distance2.19ÅThe forming bond between the nitrogen of the amino group and the carbon atom.
C-Cl Bond Distance2.28ÅThe breaking bond between the carbon atom and the chlorine leaving group.
Activation Energy (ΔG‡)88.6kJ·mol⁻¹The Gibbs free energy of activation for the intramolecular cyclization.

The data presented in the table illustrates the elongated C-N and C-Cl bonds in the transition state, which is characteristic of a concerted, albeit asynchronous, SN2-type reaction. The calculated activation energy provides a quantitative measure of the energy barrier that must be overcome for the reaction to proceed.

Furthermore, computational studies extend to the subsequent reactions of the aziridinium ion. For example, the ring-opening by nucleophiles has been modeled to predict the preferred site of attack and the stereochemical outcome. nih.gov In the case of unsymmetrical aziridinium ions, these calculations can rationalize why a nucleophile might preferentially attack the more or less sterically hindered carbon, often influenced by the electronic stabilization of the transition state. nih.gov

Process Optimization and Industrial Scale Up Research

Development of Economically Viable and Atom-Economical Synthetic Routes

MetricIndustrial Method (Acid-Catalyzed)Laboratory Method (Green Chemistry)
Yield78%68%
Purity99.5%98%
Solvent Consumption12 L/kg5 L/kg

Table 1: Comparison of Industrial and Green Chemistry Synthesis Methodologies for a precursor to 1-amino-3-chloropropan-2-ol (B1208272) hydrochloride. Data sourced from a study on related azetidinol (B8437883) synthesis.

Another strategy to improve atom economy is the use of catalytic processes that allow for the recovery and reuse of reagents. For instance, in the synthesis of related N-aryl amino alcohols, picolinic acid used in the reaction can be recovered as piconol, demonstrating a commitment to by-product valorization. rsc.org

Continuous Flow Chemistry Approaches for Production Efficiency

Continuous flow chemistry is an advanced manufacturing technology that offers significant advantages over traditional batch processing for the synthesis of 2-Amino-3-chloropropan-1-ol (B11925045) hydrochloride. ajinomoto.com By conducting reactions in a continuous stream through modular reactors, this approach provides superior control over reaction parameters like temperature and pressure, leading to higher yields, improved product quality, and shorter reaction times. ajinomoto.com The enclosed and highly controlled nature of flow systems also enhances safety, particularly when handling hazardous reagents. ajinomoto.com

The application of microfluidic synthesis, a lab-scale embodiment of continuous flow, has demonstrated remarkable efficiency gains. For example, the TEMPO-mediated oxidation step in a related synthesis was reduced from hours in a batch reactor to just 90 seconds in a micro-channel reactor. This drastic reduction in reaction time is a key driver for adopting flow chemistry at an industrial scale.

Further evidence of the technology's potential is seen in the production of related building blocks. The continuous flow synthesis of 3-chloropropionyl chloride from acrylic acid achieved up to 94% conversion in 25 minutes at mild conditions, showcasing a safer and more efficient alternative to conventional methods. nih.gov

Reaction StepBatch Processing TimeContinuous Flow (Microreactor) Time
TEMPO-mediated Oxidation~16 hours90 seconds
Amination16 hoursNot specified

Table 2: Comparison of reaction times for a key synthesis step in batch vs. continuous flow processes, based on data for a precursor.

Waste Minimization and By-product Recycling Strategies

A critical aspect of modern chemical manufacturing is the implementation of green chemistry principles to minimize environmental impact. For the synthesis of 2-Amino-3-chloropropan-1-ol hydrochloride, this involves reducing waste streams and recycling materials wherever possible.

Impurity Profiling and Control in Large-Scale Manufacturing

Ensuring the purity of this compound is paramount, especially when it is used as an intermediate for pharmaceutical products like linezolid. guidechem.comchemicalbook.com Impurity profiling—the identification and quantification of all potential impurities—is a crucial step in process development.

In one patented process, specific impurities such as azetidinol (with a relative retention time, RRT, of 0.83) were identified. The study found that the choice of catalyst had a significant impact on impurity levels. The use of lithium perchlorate (B79767) as a catalyst was shown to reduce the azetidinol impurity to less than 0.5%, a substantial improvement over other catalysts like ytterbium triflate.

CatalystAzetidinol Impurity (RRT 0.83)Unknown Impurity (RRT 1.45)
Ytterbium Triflate11.22%11.33%
Lithium Perchlorate0.48%0.12%

Table 3: The effect of catalyst choice on impurity levels in a related synthesis.

Control of impurities is achieved by tightly regulating process parameters. Maintaining the temperature between 25–30°C during the isolation of intermediates and using specific solvents like methanol (B129727) for crystallization are effective strategies for minimizing the formation of by-products and ensuring a high-purity final product. Furthermore, given that related chloropropanol (B1252657) compounds are used in syntheses where genotoxic impurities like 2-chloropropane (B107684) can arise, rigorous testing for such impurities is a critical consideration for quality control. ijstr.org

Quality Control and Analytical Method Validation for Industrial Production

Robust quality control (QC) relies on validated analytical methods to ensure that every batch of this compound meets the required specifications for purity and identity. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used.

An HPLC method typically employs a C18 column with a mobile phase consisting of 0.1% trifluoroacetic acid in a water/acetonitrile gradient to assess purity and detect impurities. For identity confirmation, ¹H NMR is used to verify the chemical structure, with specific signals corresponding to the different protons in the molecule, such as the amino protons (δ 1.5–2.5 ppm) and the protons on the chlorinated carbon (δ 3.8–4.2 ppm).

The validation of these analytical methods is a formal process to confirm they are suitable for their intended purpose. This involves testing several parameters to ensure the method is reliable, reproducible, and accurate.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to produce results proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.999 cuni.cz
Precision The closeness of agreement between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0% for injection precision, ≤ 3.5% for method precision. cuni.cz
Accuracy The closeness of the test results to the true value.Recovery of 99.00 – 101.00% of the analyte. cuni.cz
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1. ijstr.org
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1. ijstr.org
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.RSD of results remains within acceptable limits. ijstr.org

Table 4: Key parameters and typical acceptance criteria for the validation of an analytical method for quality control. ijstr.orgcuni.cz

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The development of new synthetic methodologies for 2-Amino-3-chloropropan-1-ol (B11925045) hydrochloride is focused on improving yield, stereoselectivity, and environmental sustainability. While traditional routes exist, researchers are exploring innovative strategies to overcome their limitations.

One promising area is the use of alternative starting materials and catalytic systems. For instance, a method for synthesizing a related compound, (R)-methyl 2-amino-3-chloropropanoate hydrochloride, starts from D-serine using thionyl chloride for both esterification and chlorination. google.com This approach aims for high yields and allows for the recycling of the mother liquor, reducing production costs and environmental impact. google.com Another strategy involves the synthesis from chiral epoxides like (R)-epoxy chloropropane, followed by hydrolysis and amination to produce specific enantiomers. smolecule.com

Future research could focus on cascade reactions, which combine multiple transformations into a single step. A novel one-pot method for synthesizing β-amino alcohols has been identified, based on C–H bond hydroxylation followed by the reduction of a nitrile or amide functional group. nih.gov Applying such a strategy could significantly streamline the synthesis of 2-Amino-3-chloropropan-1-ol hydrochloride and its analogs.

Synthetic Strategy Key Features Potential Advantages Reference
Chlorination of Amino Acid EstersStarts from D-serine; uses thionyl chloride.High yield; potential for mother liquor recycling. google.com
Chiral Epoxide Ring-OpeningUtilizes (R)-epoxy chloropropane as a chiral source.High stereoselectivity for producing specific enantiomers. smolecule.com
One-Pot Hydroxylation/ReductionCascade process involving C-H bond hydroxylation and nitrile/amide reduction.Increased efficiency; direct route to sterically congested amino alcohols. nih.gov

Design and Synthesis of New Derivatives with Enhanced Properties

This compound is a versatile chiral building block, and its derivatization is a key area of research for creating new molecules with tailored properties. smolecule.com Its structural features—an amino group, a hydroxyl group, and a chlorine atom—provide multiple reaction sites for modification. smolecule.com

The primary application for this compound is as a precursor in pharmaceutical research, notably in the synthesis of oxazolidinone antibiotics like linezolid. smolecule.comguidechem.com Future research will likely focus on creating novel derivatives by:

Substitution of the Chlorine Atom: The chlorine can be replaced by various nucleophiles to introduce new functional groups, potentially leading to compounds with different biological activities or material properties.

Modification of the Amino and Hydroxyl Groups: These groups can undergo reactions such as acylation, alkylation, or oxidation to form a wide array of derivatives. guidechem.com For example, neutralizing the hydrochloride salt with a base allows the free amino group to react with reagents like acetic anhydride (B1165640). guidechem.com

Aromatic Substitutions: Introducing aromatic groups, such as phenyl or phenoxy moieties, can significantly alter properties like solubility and receptor affinity, which is crucial for drug design.

These new derivatives could be investigated as novel drug candidates, intermediates for agrochemicals, or specialized monomers for polymer chemistry.

Integration with Flow Chemistry and Automation Technologies

The shift towards continuous manufacturing in the chemical and pharmaceutical industries highlights the potential for integrating flow chemistry and automation into the synthesis of this compound. nih.govscispace.com Continuous flow processing offers significant advantages in safety, efficiency, and scalability, particularly for reactions that are hazardous or require precise control. nih.govscispace.com

Multistep flow synthesis combines several reaction and purification steps into a single, continuous process. nih.govthieme-connect.de This approach could be applied to the synthesis of this compound and its derivatives, minimizing manual handling and improving process consistency. nih.gov Key technologies for integration include:

Packed-Bed Reactors: Using cartridges filled with immobilized reagents or catalysts can simplify purification by allowing reactants to flow through while the desired product is formed. thieme-connect.de

Automated Pumping and Mixing: Precise control over stoichiometry and reaction time is achieved by using automated pumps and static mixers to introduce reagents into the reactor. thieme-connect.de

In-line Purification and Separation: Techniques like scavenger resins or liquid-liquid extraction can be integrated directly into the flow path to remove impurities or excess reagents, delivering a cleaner product stream. thieme-connect.dethieme-connect.de

Fully automated systems can manage the entire synthesis sequence, from starting materials to the final purified product, enabling high-throughput screening of reaction conditions or the rapid production of a library of derivatives. rsc.org

Advanced Analytical Techniques for In-Process Monitoring

To maximize the benefits of continuous flow synthesis, real-time process monitoring using Process Analytical Technology (PAT) is essential. nih.govnih.gov PAT involves the use of advanced analytical tools to monitor Critical Process Parameters (CPPs) and ensure product quality throughout the manufacturing process. nih.gov

For the synthesis of this compound, a suite of orthogonal analytical tools could be integrated for comprehensive in-process monitoring:

Infrared (IR) and UV/Vis Spectroscopy: These techniques are valuable for monitoring the concentration of specific functional groups or colored species in real-time. nih.govresearchgate.net For example, inline IR can distinguish between amino and nitro groups if a nitration step were involved in a synthetic route. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR can provide detailed structural information, allowing for the identification and quantification of reactants, intermediates, and impurities directly in the reaction stream. nih.govresearchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC): Coupled with the flow system, online UHPLC provides quantitative analysis of the final product and any byproducts, verifying the purity and yield at the end of the process. nih.govresearchgate.net

By combining these techniques, a data-rich environment is created, enabling a deep understanding of the reaction and facilitating rapid optimization and control. scispace.com

Analytical Technique Application in Flow Synthesis Key Information Provided Reference
NMR Spectroscopy Real-time monitoring of regioisomers and pH-dependent species.Structural identification and quantification of intermediates and impurities. nih.govresearchgate.net
UV/Vis Spectroscopy Analysis of steps involving colored product formation.Concentration of specific chromophoric species. nih.govresearchgate.net
IR Spectroscopy Distinguishing between key functional groups (e.g., amino vs. nitro).Real-time tracking of reaction conversion. nih.govresearchgate.net
UHPLC Final quantitative analysis of the product stream.Purity, yield, and quantification of all components. nih.govresearchgate.net

Deeper Mechanistic Understanding through Advanced Computational Models

Alongside experimental work, advanced computational modeling offers a powerful tool for gaining a deeper mechanistic understanding of the reactions involved in the synthesis of this compound. Computational chemistry can predict reaction outcomes and guide experimental design, saving time and resources.

Density Functional Theory (DFT) calculations, for example, can be used to:

Predict Transition States: Modeling the transition state structures of a reaction helps in understanding the energy barriers and identifying the rate-determining steps.

Elucidate Reaction Mechanisms: Computational studies can map out the entire reaction pathway, clarifying how reactants are converted into products.

Forecast Stereoselectivity: For chiral molecules like this compound, computational models can predict the enantiomeric excess of a reaction, which is crucial for developing stereoselective syntheses.

By simulating how different catalysts or reaction conditions might affect the synthesis, researchers can rationally design more efficient and selective processes before undertaking extensive laboratory work. This synergy between computational and experimental chemistry is a key direction for future research in this field.

Q & A

Q. What are the key considerations for synthesizing 2-Amino-3-chloropropan-1-ol hydrochloride with high purity?

  • Methodological Answer : Synthesis requires careful control of reaction conditions to avoid decomposition due to the proximity of reactive functional groups (amino, hydroxyl, and chloro). A validated approach involves nucleophilic substitution reactions under anhydrous conditions, with temperature maintained below 40°C to minimize side reactions. Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) improves yield and purity. Monitoring by HPLC or NMR ensures the absence of intermediates like epoxides or secondary amines .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in biological assays?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility, making it suitable for in vitro studies (e.g., enzyme inhibition assays). Stability tests under varying pH (4–8) and temperatures (4–37°C) are critical. For example, buffered solutions at pH 6–7 show minimal degradation over 24 hours. Lyophilization is recommended for long-term storage to prevent hydrolysis of the chloro group .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the amino group (~δ 1.5–2.5 ppm) and chloroalkane (~δ 3.5–4.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 144.05).
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral centers .

Advanced Research Questions

Q. How can reaction conditions be optimized to prevent decomposition during nucleophilic substitution reactions involving this compound?

  • Methodological Answer : Decomposition pathways (e.g., elimination to form allylic amines) are mitigated by:
  • Low Temperatures : Reactions conducted at 0–25°C reduce thermal degradation.
  • Protective Groups : Temporary protection of the amino group (e.g., Boc or Fmoc) prevents unwanted side reactions.
  • Catalyst Selection : Use of mild bases (e.g., K2_2CO3_3) instead of strong bases (e.g., NaOH) minimizes hydrolysis. Kinetic studies using LC-MS help identify optimal reaction timelines .

Q. What structural analogs of this compound show divergent biological activities, and why?

  • Methodological Answer :
Analog Structural Variation Biological Activity
2-Amino-3-bromopropan-1-ol HClBromine substitution at C3Enhanced kinase inhibition
2-Amino-3-fluoropropan-1-ol HClFluorine at C3Improved metabolic stability
2-Amino-3-methylpropan-1-ol HClMethyl group at C3Reduced cytotoxicity in cell assays
The electronegativity and steric bulk of substituents at C3 modulate target binding affinity and pharmacokinetic properties .

Q. How can contradictory data in biological activity assays (e.g., varying IC50_{50}50​ values) be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions. Standardize protocols by:
  • Buffer Systems : Use consistent ionic strength (e.g., 150 mM NaCl) to minimize nonspecific interactions.
  • Control Compounds : Include positive controls (e.g., known inhibitors) to validate assay sensitivity.
  • Statistical Replicates : Perform triplicate runs with blinded samples to reduce bias. Meta-analysis of dose-response curves across multiple studies clarifies potency trends .

Q. What computational methods predict the reactivity of this compound in complex reaction environments?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models transition states for substitution or elimination reactions, predicting regioselectivity.
  • Molecular Dynamics (MD) : Simulates solvation effects in aqueous or organic solvents, guiding solvent selection for synthesis.
  • QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with reaction rates or biological activities .

Data Contradiction Analysis

Q. Why do solubility values reported for this compound vary across studies?

  • Methodological Answer : Discrepancies arise from differences in:
  • pH : Solubility peaks near pH 6.5 (isoelectric point of the zwitterionic form).
  • Counterion Purity : Residual salts (e.g., NaCl) from synthesis alter solubility measurements.
  • Temperature : Solubility decreases by ~20% when temperature increases from 25°C to 37°C. Standardized protocols (e.g., USP <791>) improve reproducibility .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the compound’s potential as a chiral building block in drug synthesis?

  • Methodological Answer :
  • Enzymatic Resolution : Use lipases or esterases to assess enantioselectivity (e.g., >90% ee achievable with Candida antarctica lipase B).
  • Chiral HPLC : Monitor optical purity using columns like Chiralpak AD-H.
  • Kinetic Isotope Effects (KIE) : Study reaction mechanisms (e.g., SN_\text{N}2 vs. SN_\text{N}1) using deuterated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.